molecular formula C25H25N3O2 B2594135 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1203385-15-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No. B2594135
CAS RN: 1203385-15-2
M. Wt: 399.494
InChI Key: WBJNRFQBFCICCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as BTQ-7, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds structurally related to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, have shown significant biological potentials in pharmacotherapeutics. These derivatives exhibit a wide range of biological activities, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This knowledge serves as a crucial reference for global researchers and can inspire medicinal chemists in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), a class of compounds closely related to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, are recognized as "privileged scaffolds" in drug discovery. Initially known for neurotoxicity, these compounds have later been identified as potential candidates for various therapeutic applications, notably in cancer and central nervous system disorders. The FDA approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, highlighting the potential of THIQ derivatives in developing new drugs for infectious diseases and other therapeutic areas (Singh & Shah, 2017).

Enzymatic Remediation of Organic Pollutants

Compounds structurally similar to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea could potentially play a role in the enzymatic remediation of organic pollutants. The use of enzymes, in the presence of redox mediators, has shown to enhance the degradation efficiency of recalcitrant compounds in wastewater, offering a promising approach for the treatment of aromatic compounds present in industrial effluents. This innovative approach might leverage the chemical properties of such compounds for environmental remediation purposes (Husain & Husain, 2007).

Antimicrobial and Antioxidant Applications

The search for new and natural molecules for food preservation has led to the evaluation of phenolic compounds, such as chlorogenic acid, for their antimicrobial properties. These properties are crucial for the food industry to develop safer and more natural preservation methods. Additionally, the antioxidant activity of such compounds, including potential derivatives of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, can protect other bioactive compounds in food, highlighting their dual role as food additives and nutraceuticals against metabolic syndrome (Naveed et al., 2018).

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24(20-10-5-2-6-11-20)28-17-7-12-21-18-22(13-14-23(21)28)27-25(30)26-16-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18H,7,12,15-17H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNRFQBFCICCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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